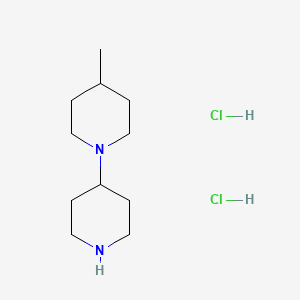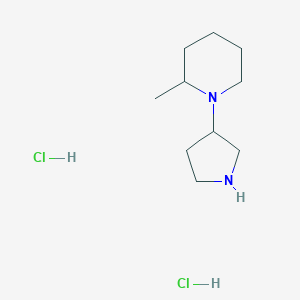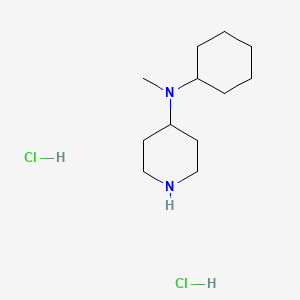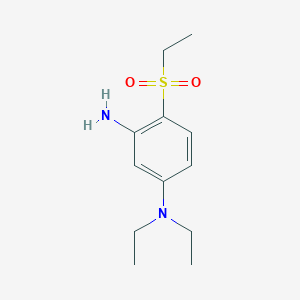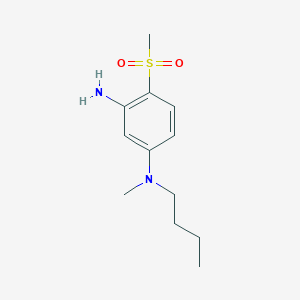
N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine
Descripción general
Descripción
“N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine” is a chemical compound with the molecular formula C12H20N2O2S . It has a molecular weight of 256.36 .
Physical And Chemical Properties Analysis
This compound is stored in a sealed, dry environment at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Synthetic Aspects in Organic Chemistry
N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine, due to its structural similarities with benzodiazepines and other benzene derivatives, plays a pivotal role in synthetic organic chemistry. It serves as a precursor or an intermediate in the synthesis of various biologically active compounds. For instance, o-phenylenediamine, a structural analog, has been extensively studied for its role in the synthesis of 1,4- and 1,5-benzodiazepines, highlighting the importance of such compounds in creating pharmaceutical agents with anti-anxiety, sedation, and hypnotic properties (Teli et al., 2023).
Nanotechnology and Drug Delivery Systems
In nanotechnology and drug delivery, the sulfonyl and benzene moieties present in this compound can be crucial. For example, the development of suitable delivery systems for small organic compounds, nanoparticles, peptides, and siRNA to the cardiovascular system shows the relevance of these structural components. Such delivery systems aim to overcome physiological barriers and improve therapeutic outcomes (Geldenhuys et al., 2017).
Environmental Studies
In environmental studies, compounds with similar structures, like parabens (esters of para-hydroxybenzoic acid with an alkyl or benzyl group), are analyzed for their occurrence, fate, and behavior in aquatic environments. The presence and persistence of these compounds in various environmental matrices have raised concerns about their potential impact, highlighting the importance of studying structurally related compounds like N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine (Haman et al., 2015).
Biochemical and Pharmacological Studies
The sulfonyl group in N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is a functional group of interest in biochemical and pharmacological studies. For example, sulforaphane, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, exhibits a wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic activities. This highlights the potential therapeutic applications of compounds containing sulfonyl groups (Kim & Park, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
1-N-butyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-5-8-14(2)10-6-7-12(11(13)9-10)17(3,15)16/h6-7,9H,4-5,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNDGHLUOYUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=C(C=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Butyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



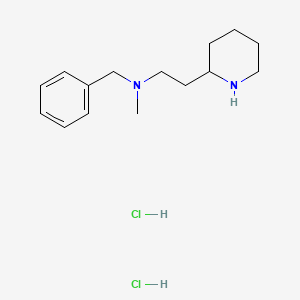
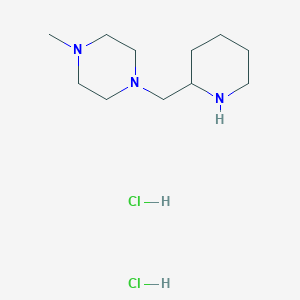
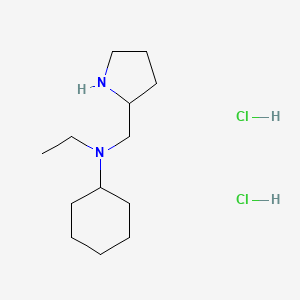
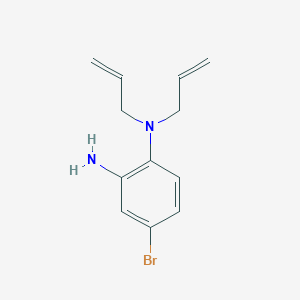
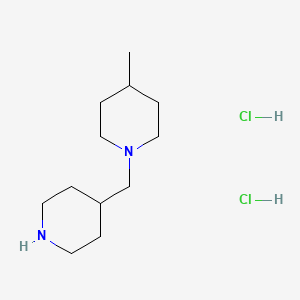
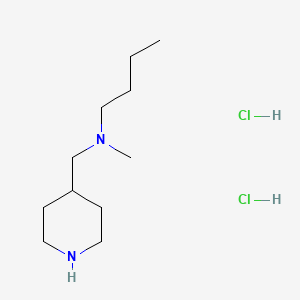
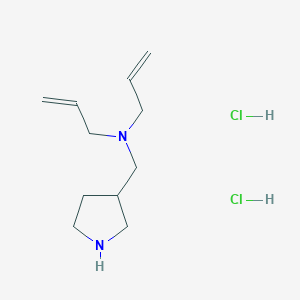
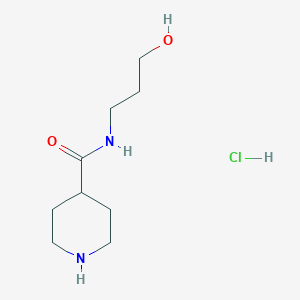
![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)
